molecular formula C11H15BrClNO B13252088 [(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine

[(3-Bromo-4-chlorophenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13252088
M. Wt: 292.60 g/mol
InChI Key: YLSCYRXWVCASNN-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methoxypropan-2-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or acid, while substitution of the halogens could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action for (3-Bromo-4-chlorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the methoxypropan-2-ylamine group, can form specific interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3-Bromo-4-chlorophenyl)methyl]amine
  • (3-Bromo-4-chlorophenyl)methylamine
  • (3-Bromo-4-chlorophenyl)methylamine

Uniqueness

(3-Bromo-4-chlorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxypropan-2-ylamine group. This combination of functional groups provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C11H15BrClNO/c1-8(7-15-2)14-6-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3

InChI Key

YLSCYRXWVCASNN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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